3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound belonging to the thieno[2,3-b]pyridine family. It has garnered significant attention in scientific research for its potential anticancer properties, particularly its ability to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ). []
While the provided abstracts don't detail the exact synthesis of this specific compound, a closely related compound with a p-chlorophenyl group instead of a 3-chlorophenyl group is described in []. This synthesis involves several steps, including the formation of a thieno[2,3-b]quinoline core followed by modifications to introduce the desired substituents. It's highly likely that the synthesis of 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide follows a similar multi-step approach, with adjustments in reagents to accommodate the different chlorine position on the phenyl ring.
A detailed docking study in [] identified key interactions between this compound and the PLC-γ enzyme, highlighting the role of specific amino acid residues like His356, Glu341, Arg549, and Lys438 in hydrogen bonding. The study also found that the phenyl moiety of the compound occupies a lipophilic pocket within the enzyme.
The primary mechanism of action of 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is attributed to its ability to inhibit the enzyme phosphoinositide-specific phospholipase C-γ (PLC-γ). [] This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, and motility. [] By inhibiting PLC-γ, this compound disrupts these processes, leading to the observed anticancer effects:
The main application explored for 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is in anticancer research. [] Its ability to inhibit PLC-γ and its subsequent effects on cancer cell lines make it a promising candidate for the development of novel anticancer therapies, especially for triple-negative breast cancer, a particularly aggressive and challenging subtype to treat. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9